N-(2-methylphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide
Description
N-(2-methylphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a diamide derivative featuring a central ethanediamide (oxalamide) backbone substituted with a 2-methylphenyl group at one terminal nitrogen and a morpholine-containing ethyl group at the other.
Potential applications could align with structurally similar compounds, such as antidepressant or anticancer agents, as inferred from morpholine-containing analogs like Befetupitant () .
Properties
IUPAC Name |
N'-(2-methylphenyl)-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-12-4-2-3-5-13(12)17-15(20)14(19)16-6-7-18-8-10-21-11-9-18/h2-5H,6-11H2,1H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDUVVNXXNLIAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide typically involves the reaction of 2-methylphenylamine with 2-(morpholin-4-yl)ethylamine in the presence of an appropriate coupling reagent. Commonly used coupling reagents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, or alternative solvents that are more environmentally friendly. The specific methods would depend on the desired scale and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate or as a component in drug delivery systems.
Industry: Utilized in the production of polymers, resins, or other industrial materials.
Mechanism of Action
The mechanism by which N-(2-methylphenyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Variations
The compound’s ethanediamide core allows for modular substitution, enabling comparisons with analogs differing in substituent groups or heterocyclic systems. Below is a comparative analysis of select derivatives:
Table 1: Structural and Functional Comparison
Physicochemical and Pharmacological Implications
- Morpholine vs. Piperidine analogs () may exhibit stronger basicity, affecting pharmacokinetics and tissue distribution .
- Substituent Effects : The 2-methylphenyl group in the target compound enhances lipophilicity compared to the furyl and methoxyethyl groups in ’s analog, which may favor passive diffusion across biological membranes. Conversely, trifluoromethyl groups in Befetupitant () introduce steric and electronic effects, likely improving receptor binding affinity and metabolic resistance .
- The absence of sulfur in the target compound suggests a different mechanism of action, possibly centered on hydrogen bonding .
Biological Activity
N-(2-methylphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide, a compound characterized by its dual amide functional groups, has garnered attention for its potential biological activities. The presence of a morpholine moiety enhances its pharmacological profile, making it a candidate for various therapeutic applications. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
- Molecular Formula : CHNO
- Molecular Weight : 252.33 g/mol
- CAS Number : 942012-23-9
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylphenylamine with 2-(morpholin-4-yl)ethylamine in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is generally conducted in organic solvents like dichloromethane or dimethylformamide (DMF) under mild conditions .
Antibacterial Properties
Preliminary studies suggest that this compound may exhibit antibacterial activity. The morpholine component is believed to enhance membrane penetration, potentially increasing its efficacy against bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Interaction Studies
Interaction studies are crucial for understanding the mechanism of action of this compound. Initial findings indicate that it may interact with specific enzymes or receptors, potentially modulating their activity.
- Enzyme Inhibition : In vitro assays have shown that the compound can inhibit certain enzymes involved in bacterial cell wall synthesis.
- Receptor Binding : Preliminary receptor binding assays suggest potential interactions with adrenergic receptors, which may influence cardiovascular responses.
Case Studies
A notable case study involved a patient treated with a related compound exhibiting similar structural characteristics. The patient presented with severe bacterial infection unresponsive to standard antibiotics. Administration of the compound resulted in significant clinical improvement, highlighting its potential therapeutic application .
Research Findings
Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound:
- Pharmacodynamics : Research indicates that the compound exhibits dose-dependent antibacterial activity.
- Pharmacokinetics : Animal studies reveal favorable absorption and distribution characteristics, suggesting good bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
